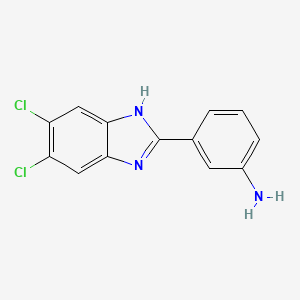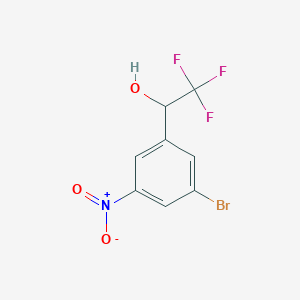
1-(4-Bromo-3-fluorobenzyl)-N,N-dimethylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-3-fluorobenzyl)-N,N-dimethylpiperidin-4-amine is a chemical compound with the molecular formula C14H20BrFN2 This compound is characterized by the presence of a piperidine ring substituted with a 4-bromo-3-fluorobenzyl group and two N,N-dimethyl groups
Méthodes De Préparation
The synthesis of 1-(4-Bromo-3-fluorobenzyl)-N,N-dimethylpiperidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 4-Bromo-3-fluorobenzyl bromide: This intermediate is synthesized by brominating 3-fluorotoluene in the presence of a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.
Nucleophilic Substitution: The 4-Bromo-3-fluorobenzyl bromide is then reacted with piperidine under basic conditions to form 1-(4-Bromo-3-fluorobenzyl)piperidine.
N,N-Dimethylation: The final step involves the dimethylation of the piperidine nitrogen using formaldehyde and formic acid or methyl iodide in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1-(4-Bromo-3-fluorobenzyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols or amines.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like dichloromethane, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Bromo-3-fluorobenzyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-3-fluorobenzyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound may act as an agonist or antagonist at various receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-(4-Bromo-3-fluorobenzyl)-N,N-dimethylpiperidin-4-amine can be compared with similar compounds such as:
1-(4-Bromo-3-fluorobenzyl)piperidine: Lacks the N,N-dimethyl groups, which may influence its biological activity and chemical reactivity.
4-Bromo-3-fluorobenzylamine: Contains an amine group instead of the piperidine ring, leading to different chemical properties and applications.
4-Fluorobenzyl bromide: A simpler compound used as an intermediate in the synthesis of more complex molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H20BrFN2 |
|---|---|
Poids moléculaire |
315.22 g/mol |
Nom IUPAC |
1-[(4-bromo-3-fluorophenyl)methyl]-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C14H20BrFN2/c1-17(2)12-5-7-18(8-6-12)10-11-3-4-13(15)14(16)9-11/h3-4,9,12H,5-8,10H2,1-2H3 |
Clé InChI |
GNAOIOGICITJEK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CCN(CC1)CC2=CC(=C(C=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


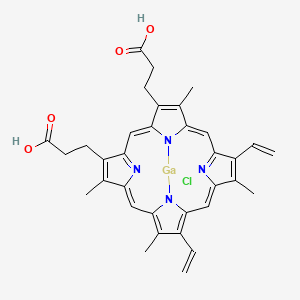


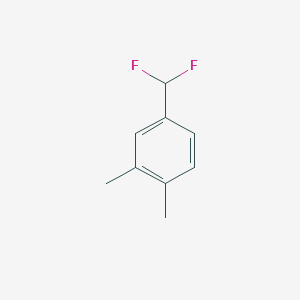

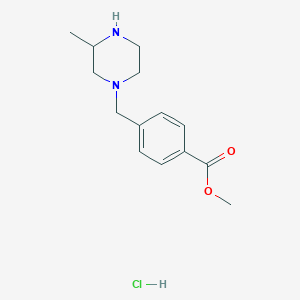


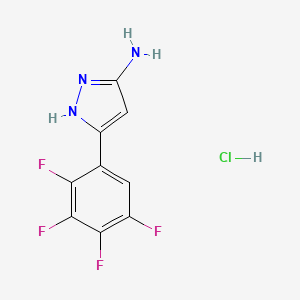
![(5-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13717726.png)
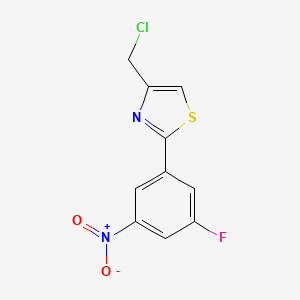
![5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole](/img/structure/B13717738.png)
